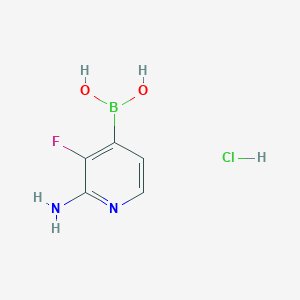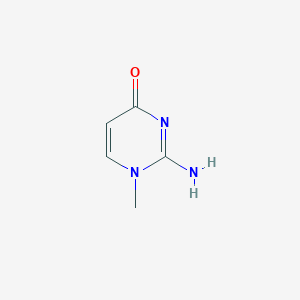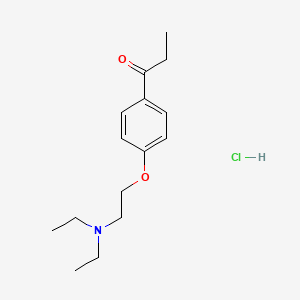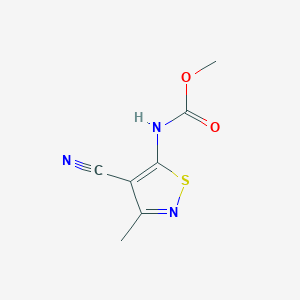
2-Amino-3-Fluoropyridin-4-boronsäurehydrochlorid
Übersicht
Beschreibung
“2-Amino-3-fluoropyridine-4-boronic acid hydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Amino-3-fluoropyridine-4-boronic acid hydrochloride”, has been a topic of interest in recent literature . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Wirkmechanismus
Target of Action
The primary target of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like our compound) transfers a nucleophilic organic group from boron to palladium . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds .
Pharmacokinetics
The compound is recommended to be stored under low temperature, dry, and light-avoiding conditions . This suggests that the compound’s stability and bioavailability may be influenced by these factors.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various biologically active molecules .
Action Environment
The action of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is influenced by environmental factors such as temperature, humidity, and light . These factors can affect the compound’s stability, efficacy, and action .
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its low cost, ease of synthesis, and wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, it is sensitive to light and air, and it can be difficult to purify.
Zukünftige Richtungen
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride has a wide range of potential applications in the fields of organic synthesis, biochemistry, and medicinal chemistry. In the future, it could be used in the synthesis of more complex molecules, such as peptides and proteins. In addition, it could be used in the synthesis of novel drugs and therapeutics. Furthermore, its anti-bacterial and anti-inflammatory properties could be explored further, with a view to developing new treatments for infectious diseases. Finally, its use in the synthesis of polymers and other materials could be explored, with a view to developing new materials with improved properties.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
2-Amino-3-Fluoropyridin-4-boronsäurehydrochlorid: ist ein wertvolles Zwischenprodukt in der pharmazeutischen Forschung. Es wird zur Synthese verschiedener biologisch aktiver Verbindungen verwendet, einschließlich solcher mit potenziellen therapeutischen Wirkungen gegen Krankheiten wie Krebs . So kann es beispielsweise zur Herstellung fluorierter Pyridine verwendet werden, die aufgrund ihrer verbesserten Stabilität und Bioverfügbarkeit häufig in Arzneimitteln eingebaut werden .
Landwirtschaftliche Chemie
In der Landwirtschaft dient diese Verbindung als Vorläufer für die Entwicklung von Herbiziden und Insektiziden . Die Einführung von Fluoratomen in die Leitstrukturen von Agrochemikalien kann ihre physikalischen, biologischen und umweltbezogenen Eigenschaften deutlich verbessern .
Materialwissenschaft
This compound: findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder photonischen Eigenschaften. Seine Rolle in katalytischen Prozessen, wie der Suzuki-Miyaura-Kupplung, ist entscheidend für die Herstellung komplexer Moleküle, die in fortschrittlichen Materialien verwendet werden können .
Chemische Synthese
Diese Verbindung wird in der chemischen Synthese als Reaktant in verschiedenen Kupplungsreaktionen verwendet. Sie ist besonders wichtig in der Suzuki-Miyaura-Kupplung, einem weit verbreiteten Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, das in der Synthese komplexer organischer Moleküle von grundlegender Bedeutung ist .
Biochemie
In der Biochemie ist This compound an der Synthese von Molekülen beteiligt, die Enzyme wie die Glykogensynthasekinase 3 hemmen können, die an verschiedenen Krankheiten beteiligt sind, darunter Typ-2-Diabetes und Alzheimer-Krankheit . Dies macht es zu einem wertvollen Werkzeug für die Entwicklung neuer Behandlungen.
Umweltwissenschaften
Obwohl spezifische Anwendungen in den Umweltwissenschaften nicht direkt erwähnt werden, spielt die Synthese fluorierter Pyridine, die von dieser Verbindung abgeleitet werden können, eine Rolle bei der Herstellung umweltfreundlicher Produkte. Zu diesen Produkten können weniger toxische Alternativen zu traditionellen Chemikalien gehören, die in verschiedenen Industrien verwendet werden .
Biochemische Analyse
Biochemical Properties
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in catalysis and molecular recognition processes. For example, the boronic acid group can bind to serine residues in enzymes, modulating their activity and influencing biochemical pathways .
Cellular Effects
The effects of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can inhibit certain kinases, leading to altered phosphorylation states of key signaling proteins. Additionally, 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form covalent bonds with hydroxyl groups on serine and threonine residues in proteins, leading to enzyme inhibition or activation. This compound can also interact with nucleic acids, influencing gene expression by binding to DNA or RNA and modulating the activity of transcription factors. These molecular interactions are critical for the compound’s role in regulating biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by liver enzymes, leading to the formation of active metabolites that participate in biochemical reactions. These metabolic pathways are essential for the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
Within cells and tissues, 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with cellular proteins and membranes, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Amino-3-fluoropyridine-4-boronic acid hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the cytoplasm, where it modulates enzyme activity and cellular signaling pathways .
Eigenschaften
IUPAC Name |
(2-amino-3-fluoropyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BFN2O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAXCGHQEPZFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N)F)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096336-63-7 | |
| Record name | Boronic acid, B-(2-amino-3-fluoro-4-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096336-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-bis(dimethylamino)-5-isothiocyanato-](/img/structure/B1653964.png)
![4-[(4-Fluorophenyl)hydroxymethyl]-3-(hydroxymethyl)benzenecarbonitrile](/img/structure/B1653966.png)






![1-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}-3-(dimethylamino)propan-1-one hydrochloride](/img/structure/B1653981.png)


![2-Amino-1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone;hydrochloride](/img/structure/B1653985.png)
